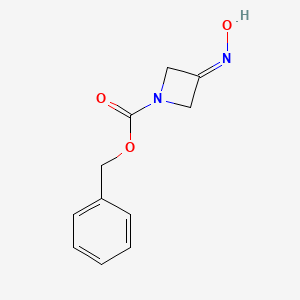
5-Methoxy-1-benzofuran-7-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-1-benzofuran-7-sulfonylchloride is a synthetic chemical compound that has garnered significant interest in scientific research due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-benzofuran-7-sulfonylchloride typically involves the sulfonylation of 5-methoxy-1-benzofuran. The reaction is carried out using chlorosulfonic acid as the sulfonylating agent. The general reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions. The reaction can be represented as follows:
5-Methoxy-1-benzofuran+Chlorosulfonic acid→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-1-benzofuran-7-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to form 5-methoxy-1-benzofuran-7-sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of 5-formyl-1-benzofuran-7-sulfonylchloride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran), low temperature.
Oxidation: Oxidizing agents (e.g., chromium trioxide), solvent (e.g., acetic acid), room temperature.
Major Products
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Ester Derivatives: Formed by substitution with alcohols.
Sulfonothioate Derivatives: Formed by substitution with thiols.
5-Formyl-1-benzofuran-7-sulfonylchloride: Formed by oxidation of the methoxy group.
Aplicaciones Científicas De Investigación
5-Methoxy-1-benzofuran-7-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonamide bonds with amino groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-tumor, antibacterial, and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-1-benzofuran-7-sulfonylchloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules, such as the amino groups in proteins. This reactivity can lead to the formation of stable sulfonamide bonds, which can inhibit enzyme activity or modify protein function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methoxy-1-benzofuran-2-sulfonylchloride
- 5-Methoxy-1-benzofuran-3-sulfonylchloride
- 5-Methoxy-1-benzofuran-4-sulfonylchloride
Uniqueness
5-Methoxy-1-benzofuran-7-sulfonylchloride is unique due to the position of the sulfonyl chloride group on the benzofuran ring. This specific positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different biological activities and chemical properties, making it a distinct compound of interest in various research applications.
Propiedades
Fórmula molecular |
C9H7ClO4S |
|---|---|
Peso molecular |
246.67 g/mol |
Nombre IUPAC |
5-methoxy-1-benzofuran-7-sulfonyl chloride |
InChI |
InChI=1S/C9H7ClO4S/c1-13-7-4-6-2-3-14-9(6)8(5-7)15(10,11)12/h2-5H,1H3 |
Clave InChI |
DUCWENBQKLUWSN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C2C(=C1)C=CO2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine](/img/structure/B15300650.png)
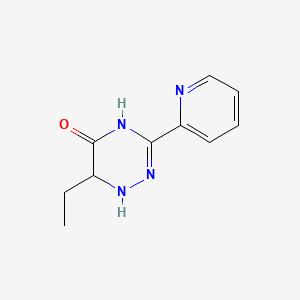
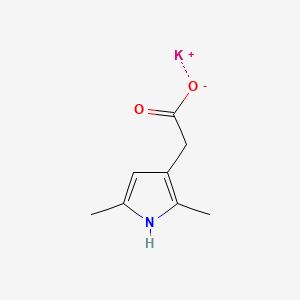
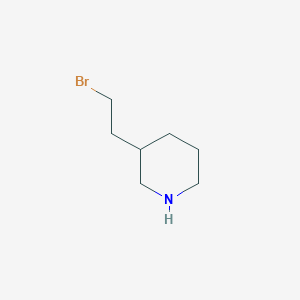

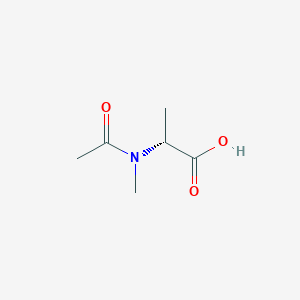
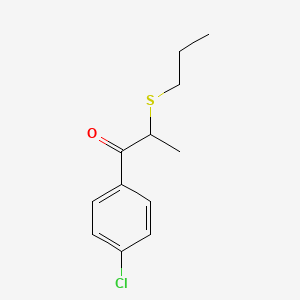
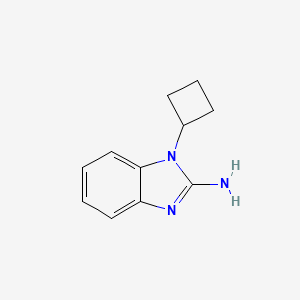
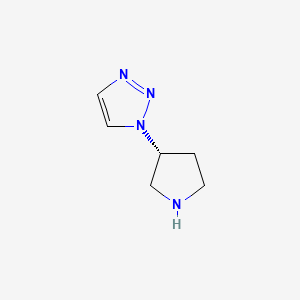
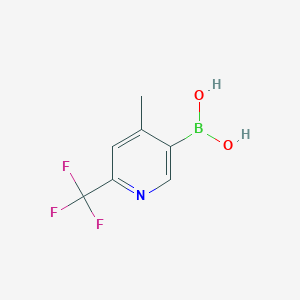
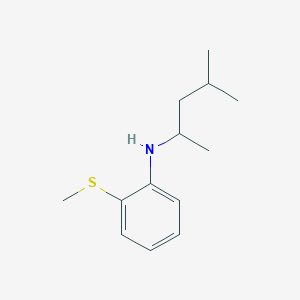
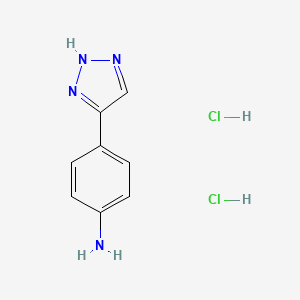
![6-Azabicyclo[3.1.1]heptane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B15300735.png)
